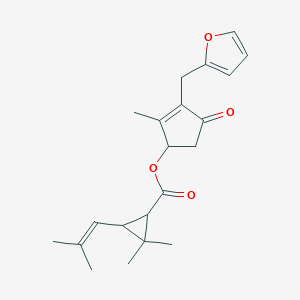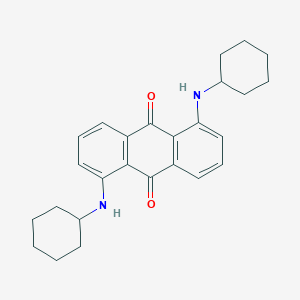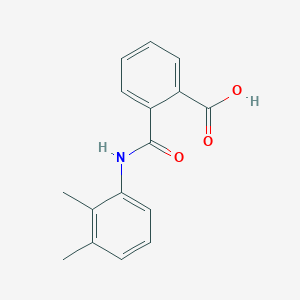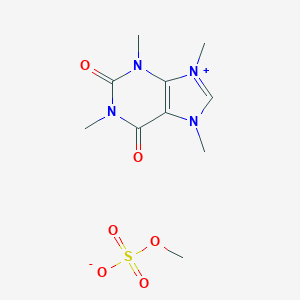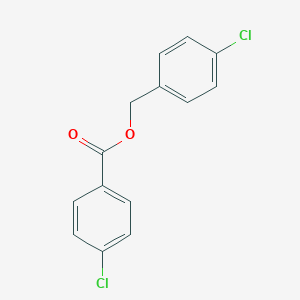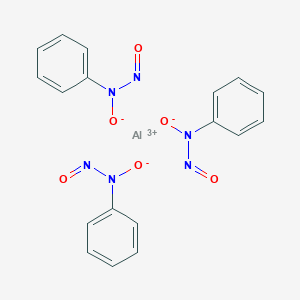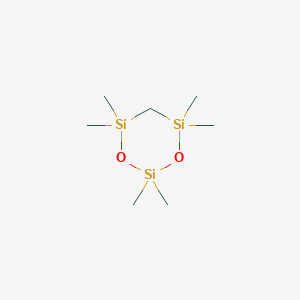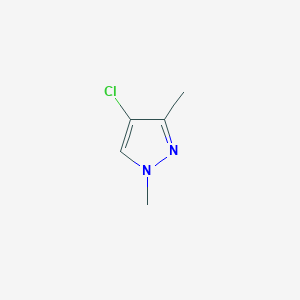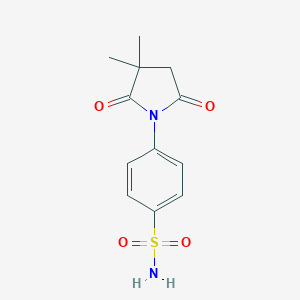
2,2-Dimethyl-N-(p-sulfamoylphenyl) succinimide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-N-(p-sulfamoylphenyl) succinimide is a chemical compound that is widely used in scientific research. It is a sulfonamide derivative that has been synthesized and studied for its potential applications in various fields of research. In
作用機序
The mechanism of action of 2,2-Dimethyl-N-(p-sulfamoylphenyl) succinimide involves the inhibition of enzymes that are essential for the survival and growth of microbes and cancer cells. It acts by binding to the active site of the enzyme and preventing it from carrying out its normal function. This results in the inhibition of cell growth and eventually leads to cell death.
Biochemical and Physiological Effects:
2,2-Dimethyl-N-(p-sulfamoylphenyl) succinimide has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of a wide range of microbes, including bacteria, fungi, and viruses. It has also been found to have anti-inflammatory properties and has been used in the treatment of various inflammatory conditions. Additionally, it has been studied for its potential use in the treatment of neurodegenerative diseases due to its ability to protect neurons from damage.
実験室実験の利点と制限
The use of 2,2-Dimethyl-N-(p-sulfamoylphenyl) succinimide in lab experiments has a number of advantages and limitations. One advantage is its broad spectrum of antimicrobial activity, which makes it useful for studying the effects of antimicrobial agents on a wide range of microbes. Another advantage is its ability to inhibit the growth of cancer cells, which makes it useful for studying the mechanisms of cancer cell growth and development. However, one limitation is that it may have off-target effects on other enzymes, which can complicate the interpretation of experimental results.
将来の方向性
There are a number of future directions for the study of 2,2-Dimethyl-N-(p-sulfamoylphenyl) succinimide. One area of research is the development of new antibiotics that are based on the structure of 2,2-Dimethyl-N-(p-sulfamoylphenyl) succinimide. Another area of research is the study of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanisms of action of 2,2-Dimethyl-N-(p-sulfamoylphenyl) succinimide and to identify any potential side effects or limitations of its use in scientific research.
Conclusion:
In conclusion, 2,2-Dimethyl-N-(p-sulfamoylphenyl) succinimide is a chemical compound that has been extensively studied for its potential applications in various fields of scientific research. It has been found to have antimicrobial properties, anti-inflammatory properties, and potential use in the treatment of cancer and neurodegenerative diseases. While there are advantages and limitations to its use in lab experiments, further research is needed to fully understand its mechanisms of action and potential applications.
合成法
The synthesis of 2,2-Dimethyl-N-(p-sulfamoylphenyl) succinimide involves the reaction of p-toluenesulfonyl chloride with 2,2-dimethylsuccinimide in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 2,2-Dimethyl-N-(p-sulfamoylphenyl) succinimide.
科学的研究の応用
2,2-Dimethyl-N-(p-sulfamoylphenyl) succinimide has been extensively studied for its potential applications in various fields of scientific research. It has been found to have antimicrobial properties and has been used in the development of new antibiotics. It has also been studied for its potential use in cancer therapy due to its ability to inhibit the growth of cancer cells. Additionally, it has been used in the development of new drugs for the treatment of Alzheimer's disease.
特性
CAS番号 |
17100-84-4 |
|---|---|
製品名 |
2,2-Dimethyl-N-(p-sulfamoylphenyl) succinimide |
分子式 |
C12H14N2O4S |
分子量 |
282.32 g/mol |
IUPAC名 |
4-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H14N2O4S/c1-12(2)7-10(15)14(11(12)16)8-3-5-9(6-4-8)19(13,17)18/h3-6H,7H2,1-2H3,(H2,13,17,18) |
InChIキー |
GEODNDNCGLASJM-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N)C |
正規SMILES |
CC1(CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N)C |
その他のCAS番号 |
17100-84-4 |
同義語 |
4-(3,3-Dimethyl-2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Naphthalenesulfonic acid, 5-hydroxy-6-[[2-methoxy-5-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-, disodium salt](/img/structure/B95664.png)
